molecular formula C18H16FN3O5S B12983090 9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Cat. No.: B12983090
M. Wt: 405.4 g/mol
InChI Key: ONYHPHDSMNTIEV-UHFFFAOYSA-N
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Description

9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorine atom, a nitrophenyl group, and a sulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazino[2,1-a]isoquinoline core, introduction of the fluorine atom, and attachment of the nitrophenyl and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The fluorine atom and nitrophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: The compound could be explored for its therapeutic potential in treating diseases or as a diagnostic tool.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrophenyl group may play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of biological processes. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one include other fluorinated pyrazinoisoquinolines and nitrophenyl sulfonyl derivatives. Examples include:

  • 9-Fluoro-2-((4-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
  • This compound analogs with different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the nitrophenyl and sulfonyl groups contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C18H16FN3O5S

Molecular Weight

405.4 g/mol

IUPAC Name

9-fluoro-2-(3-nitrophenyl)sulfonyl-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C18H16FN3O5S/c19-13-4-5-16-12(8-13)6-7-21-17(16)10-20(11-18(21)23)28(26,27)15-3-1-2-14(9-15)22(24)25/h1-5,8-9,17H,6-7,10-11H2

InChI Key

ONYHPHDSMNTIEV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN(CC2=O)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=C1C=C(C=C4)F

Origin of Product

United States

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